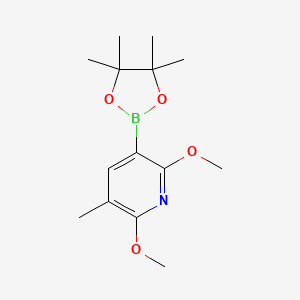

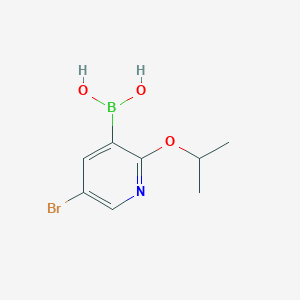

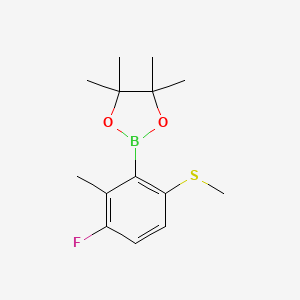

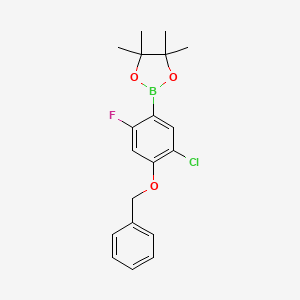

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign .

Synthesis Analysis

The synthesis of pinacol boronic esters involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H23BO3 .Chemical Reactions Analysis

Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical state of this compound is not specified in the search results. The molecular weight is 310.20 .Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

The compound’s mode of action is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The compound, being a boronic ester, acts as a nucleophile in this reaction, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process.

Pharmacokinetics

It’s important to note that the stability and reactivity of boronic esters can significantly influence their pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, boronic esters, including 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester, are susceptible to hydrolysis, especially at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bz-5-Cl-2-F-PBA-Pin in lab experiments is that it is a readily available and inexpensive reagent. In addition, 4-Bz-5-Cl-2-F-PBA-Pin is not toxic to mammalian cells and is not metabolized by mammalian enzymes, making it a safe reagent to use in laboratory experiments. However, 4-Bz-5-Cl-2-F-PBA-Pin is not very soluble in water, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for research involving 4-Bz-5-Cl-2-F-PBA-Pin. For example, further research could be conducted to optimize the synthesis of 4-Bz-5-Cl-2-F-PBA-Pin and to investigate its use in other reactions, such as hydrogenation, hydrosilylation, and hydroboration reactions. In addition, further research could be conducted to investigate the mechanism of action of 4-Bz-5-Cl-2-F-PBA-Pin and to determine its biochemical and physiological effects. Finally, further research could be conducted to explore the potential applications of 4-Bz-5-Cl-2-F-PBA-Pin in the synthesis of biologically active compounds, such as peptides and small molecules.

Synthesis Methods

4-Bz-5-Cl-2-F-PBA-Pin can be synthesized from commercially available 4-bromo-5-chloro-2-fluorophenylboronic acid (4-Br-5-Cl-2-F-PBA) and pinacol using a two-step procedure. In the first step, 4-Br-5-Cl-2-F-PBA is reacted with pinacol in the presence of a catalytic amount of a palladium catalyst, such as Pd(PPh3)4, at room temperature. In the second step, the resulting intermediate is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to yield 4-Bz-5-Cl-2-F-PBA-Pin.

Scientific Research Applications

4-Bz-5-Cl-2-F-PBA-Pin has been used in a variety of scientific research applications. For example, it has been used as a reagent for the synthesis of a variety of biologically active compounds, such as chiral phosphines, peptides, and small molecules. In addition, 4-Bz-5-Cl-2-F-PBA-Pin has been used in the synthesis of a variety of biologically active compounds, such as chiral phosphines, peptides, and small molecules. Furthermore, 4-Bz-5-Cl-2-F-PBA-Pin has been used as a reagent in a variety of reactions, such as Suzuki-Miyaura cross-coupling reactions, Mizoroki-Heck reactions, and Stille reactions.

Biochemical Analysis

Biochemical Properties

The 4-Benzyloxy-5-chloro-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound. Boronic esters are usually bench stable . They are only marginally stable in water and their hydrolysis is considerably accelerated at physiological pH .

Metabolic Pathways

Boronic esters are known to participate in various borylation approaches .

Transport and Distribution

Boronic esters are generally stable and can be transported and distributed within cells and tissues .

Subcellular Localization

Boronic esters are generally stable and can be localized within various compartments or organelles in the cell .

properties

IUPAC Name |

2-(5-chloro-2-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)14-10-15(21)17(11-16(14)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPCOELSVBVZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.